4-[(6-Aminopyridin-3-yl)oxy]benzonitrile
Description
Properties
IUPAC Name |
4-(6-aminopyridin-3-yl)oxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c13-7-9-1-3-10(4-2-9)16-11-5-6-12(14)15-8-11/h1-6,8H,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMBNLPFGSEIQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC2=CN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
672945-88-9 | |
| Record name | 4-[(6-aminopyridin-3-yl)oxy]benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
4-[(6-Aminopyridin-3-yl)oxy]benzonitrile is an organic compound with the molecular formula C₁₂H₉N₃O, notable for its potential biological activities, particularly as an inhibitor of hedgehog signaling pathways. This pathway plays a crucial role in various developmental processes and is implicated in several malignancies, making this compound a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The compound features a benzonitrile moiety linked to a 6-aminopyridine through an ether bond, with a nitrile group attached to a benzene ring. Its structural attributes contribute to its reactivity and biological activity. The presence of functional groups such as the nitrile and amino groups allows for diverse interactions with biological targets.
Research indicates that this compound interacts with proteins involved in cell signaling pathways, particularly those associated with the hedgehog signaling pathway. This interaction can be assessed through techniques such as surface plasmon resonance and fluorescence resonance energy transfer, which help elucidate binding affinities and mechanisms of action.
Biological Activity
- Inhibition of Hedgehog Signaling : The primary biological activity attributed to this compound is its ability to inhibit hedgehog signaling pathways. This inhibition is significant in cancer therapy, where aberrant activation of this pathway contributes to tumor growth and maintenance.
- Potential Therapeutic Applications : Given its inhibitory effects on hedgehog signaling, this compound is being explored for its potential applications in treating various cancers, including basal cell carcinoma and medulloblastoma.
Research Findings
Several studies have highlighted the biological activity of this compound:
- Case Study : A study demonstrated that compounds similar to this compound effectively inhibited tumor growth in xenograft models by targeting the hedgehog pathway . This suggests that derivatives of this compound could serve as lead compounds for further development.
Comparative Analysis
To better understand the uniqueness of this compound, here is a comparative analysis with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-(6-Bromopyridin-3-yl)benzonitrile | C₁₂H₉BrN₂ | Contains bromine substituent; potential for enhanced reactivity |
| 4-(6-Nitropyridin-3-yl)benzonitrile | C₁₂H₉N₃O₂ | Nitro group increases electron deficiency; may enhance binding |
| 4-(Piperidin-4-yl)benzonitrile | C₁₂H₁₄N₂ | Incorporates piperidine; alters pharmacokinetics and dynamics |
The unique combination of functional groups in this compound allows it to selectively inhibit hedgehog signaling pathways while maintaining favorable pharmacological properties.
Comparison with Similar Compounds
Structural Differences :
- The amino group is at the 4-position of the pyridine ring, unlike the 6-position in the target compound.
- Lacks the oxygen linker between the pyridine and benzonitrile groups.
Implications : - Positional isomerism (4-amino vs. 6-amino) may alter hydrogen-bonding capacity and electronic effects, affecting solubility or target affinity .
| Property | 4-[(6-Aminopyridin-3-yl)oxy]benzonitrile | 4-(4-Aminopyridin-3-yl)benzonitrile |
|---|---|---|
| Molecular Formula | C₁₂H₁₀N₃O (hypothetical) | C₁₂H₉N₃ |
| Key Substituents | 6-Amino-pyridinyloxy | 4-Aminopyridinyl |
| Structural Flexibility | Moderate (oxygen linker) | Rigid (direct bond) |
3-(4-Aminophenyl)benzonitrile
Structural Differences :
- Features an aminophenyl group instead of an aminopyridinyloxy group. Implications:
- The aromatic amine (aminophenyl) may confer higher reactivity or toxicity compared to the aminopyridine derivative. Safety protocols for 3-(4-Aminophenyl)benzonitrile mandate full skin coverage and eye protection , suggesting similar precautions may apply to the target compound despite differences in aromatic systems.
- The benzonitrile group’s electron-withdrawing effect is retained, but the aminophenyl group’s planar structure could enhance π-π stacking in molecular interactions .
4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile
Structural Differences :
- Replaces the aminopyridine ring with a chlorinated imidazopyridazine heterocycle. Implications:
- Crystallographic data (R factor = 0.043) indicate a planar geometry, which may improve solid-state stability compared to the target compound’s more flexible structure .
4-(7-Hydroxy-2-isopropyl-4-oxo-4H-quinazolin-3-yl)-benzonitrile
Structural Differences :
- Contains a quinazolinone core with hydroxyl and isopropyl groups, unlike the simpler pyridine system. Implications:
- Polymorphism studies on this compound () highlight the importance of solid-state characterization, a consideration that may extend to the target compound during formulation .
Data Table: Comparative Analysis of Key Compounds
Preparation Methods
Chemical Identity and Properties
Preparation Methods
General Synthetic Strategy
The preparation of this compound generally follows a nucleophilic aromatic substitution (S_NAr) or a transition metal-catalyzed cross-coupling approach. The most direct route involves the reaction of a halogenated benzonitrile with a hydroxy- or amino-substituted pyridine derivative.
Typical Reaction Scheme
-
- 4-fluorobenzonitrile or 4-chlorobenzonitrile (as the aryl halide)
- 6-amino-3-hydroxypyridine or 6-amino-3-pyridinol (as the nucleophile)
-
- Nucleophilic aromatic substitution (S_NAr) or copper-catalyzed Ullmann-type etherification
-
- Combine the aryl halide and pyridine derivative in a suitable solvent (e.g., DMF, DMSO)
- Add a base (e.g., potassium carbonate, cesium carbonate)
- Heat the mixture (typically 80–150°C) under inert atmosphere
- Isolate the product by filtration, extraction, and purification (e.g., column chromatography)
Tabulated Overview of a Standard S_NAr Synthesis
| Step | Reagent/Condition | Purpose |
|---|---|---|
| 1 | 4-fluorobenzonitrile | Electrophilic aromatic partner |
| 2 | 6-amino-3-hydroxypyridine | Nucleophilic aromatic partner |
| 3 | Potassium carbonate (K₂CO₃) | Base to deprotonate nucleophile |
| 4 | DMF or DMSO | Polar aprotic solvent |
| 5 | 100–130°C, 12–24 hours | Reaction conditions |
| 6 | Workup: extraction, chromatography | Product isolation and purification |
Example: Copper-Catalyzed Etherification
A robust alternative involves copper-catalyzed coupling:
- Reagents: 4-chlorobenzonitrile, 6-amino-3-hydroxypyridine, copper(I) iodide, 1,10-phenanthroline (ligand), potassium carbonate
- Solvent: Dimethyl sulfoxide (DMSO)
- Conditions: 110–130°C, 12–18 hours, under nitrogen
| Component | Quantity (mmol) | Notes |
|---|---|---|
| 4-chlorobenzonitrile | 1.0 | Electrophile |
| 6-amino-3-hydroxypyridine | 1.1 | Nucleophile |
| Copper(I) iodide | 0.05 | Catalyst |
| 1,10-phenanthroline | 0.10 | Ligand |
| Potassium carbonate | 2.0 | Base |
| DMSO | 5 mL | Solvent |
Alternative Methods
While direct literature on this exact compound’s preparation is limited, the above strategies are consistent with standard protocols for aryl ether formation between pyridinols and activated aryl halides. These methods are widely reported for structurally similar compounds in peer-reviewed organic synthesis literature.
Process Analysis and Research Findings
Key Observations
- Reaction Efficiency: Yields are generally high (60–85%) when using activated aryl halides and optimized conditions.
- Purity: Commercial samples are typically ≥95% pure, indicating effective purification protocols.
- Safety: The compound is classified as harmful if swallowed, inhaled, or in contact with skin, and causes irritation, necessitating appropriate handling precautions.
Factors Affecting Synthesis
| Parameter | Effect on Synthesis |
|---|---|
| Halide leaving group | Fluorine > Chlorine > Bromine (activity) |
| Base selection | Strong, non-nucleophilic bases preferred |
| Solvent | Polar aprotic solvents enhance yield |
| Temperature | Elevated temperatures accelerate reaction |
| Catalyst (if used) | Copper(I) with ligands increases efficiency |
Summary Table: Preparation Data
| Method | Key Reagents | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| S_NAr | 4-fluorobenzonitrile, 6-amino-3-hydroxypyridine | DMF/DMSO | None | 100–130 | 12–24 | 60–80 | Simple, direct |
| Copper-catalyzed | 4-chlorobenzonitrile, 6-amino-3-hydroxypyridine | DMSO | CuI, ligand | 110–130 | 12–18 | 70–85 | Higher efficiency |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-[(6-Aminopyridin-3-yl)oxy]benzonitrile, and how can reaction yields be optimized?
- Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, General Procedure B involves Pd(OAc)₂, Xantphos, and t-BuONa as a base, achieving yields up to 89% under reflux conditions in polar aprotic solvents (e.g., DMF or THF). Key parameters include catalyst loading (0.025 mmol Pd(OAc)₂), stoichiometric ratios (substrate:amine = 1:1.2), and inert atmosphere to prevent oxidation . Optimization may involve screening ligands (e.g., XPhos vs. Xantphos) or bases (Cs₂CO₃ vs. t-BuONa) to enhance selectivity .
Q. How is the compound characterized using spectroscopic and chromatographic techniques?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.83–7.77 ppm) and nitrile carbons (δ 118–119 ppm). Coupling constants (e.g., J = 8.4–10.0 Hz) confirm regioselectivity in aryl-amine bonds .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 248.0391) and isotopic patterns for brominated derivatives .
- HPLC : Retention times (e.g., 4.50–4.61 min) and purity (>95%) are assessed using reverse-phase C18 columns with acetonitrile/water gradients .
Q. What safety protocols are critical during handling and storage?
- Methodological Answer :
- Hazard Classification : Classified as Aquatic Acute/Chronic Hazard (GHS Category 1). Use fume hoods to avoid inhalation of dust/volatiles and wear nitrile gloves to prevent skin contact .
- Storage : Store in airtight containers at –20°C under nitrogen to prevent hydrolysis of the nitrile group .
Advanced Research Questions
Q. How do reaction mechanisms differ between Buchwald-Hartwig amination and Ullmann-type couplings for synthesizing this compound?
- Methodological Answer :
- Buchwald-Hartwig : Uses Pd catalysts with bulky phosphine ligands (e.g., XPhos) to facilitate C–N bond formation via oxidative addition and reductive elimination. Requires strong bases (t-BuONa) to deprotonate the amine .
- Ullmann Coupling : Relies on Cu catalysts at higher temperatures (100–150°C) but suffers from lower yields (50–60%) and broader byproduct distributions. Preferable for electron-deficient aryl halides .
- Key Insight : Pd-based systems offer superior regiocontrol for pyridinyloxy linkages, as evidenced by single-crystal XRD data (CCDC 1410427) confirming bond angles and torsion .
Q. How can geometric isomers (e.g., Z/E) formed during synthesis be resolved and characterized?
- Methodological Answer :
- Chromatography : Use preparative HPLC with chiral columns (e.g., Chiralpak IA) and isocratic elution (hexane:isopropanol = 90:10) to separate isomers .
- NMR Analysis : Distinct coupling constants (e.g., J = 16.6 Hz for E-isomers vs. J = 12.1 Hz for Z-isomers) and NOESY correlations identify spatial arrangements .
- Crystallography : Slow evaporation from dichloromethane yields crystals suitable for XRD, confirming isomer dominance (e.g., 4:1 E:Z ratio) .
Q. What crystallographic strategies ensure accurate structural determination of this compound derivatives?
- Methodological Answer :
- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) and SHELXL for refinement. Key parameters include R-factor (<5%), wR2 (<12%), and goodness-of-fit (1.0–1.2) .
- Twinned Data : For challenging cases (e.g., pseudo-merohedral twinning), apply HKLF5 format in SHELXTL to deconvolute overlapping reflections .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
